5-Isoxazolecarboxamide, N-[(1-ethyl-4-piperidinyl)methyl]-3-(4-methoxyphenyl)-
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Overview
Description
5-Isoxazolecarboxamide, N-[(1-ethyl-4-piperidinyl)methyl]-3-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their significant biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolecarboxamide, N-[(1-ethyl-4-piperidinyl)methyl]-3-(4-methoxyphenyl)- typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, which employs catalysts such as copper (I) or ruthenium (II) . This reaction forms the isoxazole ring by combining a nitrile oxide with an alkyne or alkene. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Isoxazolecarboxamide, N-[(1-ethyl-4-piperidinyl)methyl]-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Isoxazolecarboxamide, N-[(1-ethyl-4-piperidinyl)methyl]-3-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 5-Isoxazolecarboxamide, N-[(1-ethyl-4-piperidinyl)methyl]-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide
- 5-Methyl-N-(4-methylphenyl)-3-isoxazolecarboxamide
- 5-Methyl-N-(1-methyldodecyl)-3-isoxazolecarboxamide
Uniqueness
Compared to these similar compounds, 5-Isoxazolecarboxamide, N-[(1-ethyl-4-piperidinyl)methyl]-3-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which can lead to different biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H25N3O3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[(1-ethylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C19H25N3O3/c1-3-22-10-8-14(9-11-22)13-20-19(23)18-12-17(21-25-18)15-4-6-16(24-2)7-5-15/h4-7,12,14H,3,8-11,13H2,1-2H3,(H,20,23) |
InChI Key |
IXJJKCYNARIEKO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)CNC(=O)C2=CC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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